Product packaging for Muldamine(Cat. No.:CAS No. 36069-45-1)

Muldamine

Cat. No.: B1259567
CAS No.: 36069-45-1
M. Wt: 457.7 g/mol
InChI Key: ZVYUDNWAHWVPPN-WGMPUXNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muldamine (CAS 36069-45-1) is a phytosterol steroid alkaloid isolated from the corn lily plant, Veratrum californicum , which grows in the mountains and deserts of the western United States . It is closely related to the well-studied compound Cyclopamine and shares certain similar biological properties, most notably its role as an antagonist of the Sonic Hedgehog (Shh) gene pathway . This pathway is critically involved in cell proliferation and differentiation, and its aberrant signaling is implicated in various cancers. As such, this compound is a compound with significant potential for investigating new anticancer therapeutics . The compound is provided with a purity of greater than 95% as determined by HPLC and has the chemical formula C29H47NO3 and a molecular weight of 457.70 . It is characterized as white to off-white crystals that are soluble in ethanol and methanol . For optimal long-term stability, this compound should be stored at -20°C, and handling precautions should be taken to avoid exposure to skin and eyes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47NO3 B1259567 Muldamine CAS No. 36069-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36069-45-1

Molecular Formula

C29H47NO3

Molecular Weight

457.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S,16R,17R)-3-hydroxy-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C29H47NO3/c1-17-6-9-25(30-16-17)18(2)27-26(33-19(3)31)15-24-22-8-7-20-14-21(32)10-12-28(20,4)23(22)11-13-29(24,27)5/h7,17-18,21-27,30,32H,6,8-16H2,1-5H3/t17-,18+,21-,22+,23-,24-,25-,26+,27-,28-,29-/m0/s1

InChI Key

ZVYUDNWAHWVPPN-WGMPUXNISA-N

SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC(=O)C

Isomeric SMILES

C[C@H]1CC[C@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC(=O)C

Canonical SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC(=O)C

Color/Form

Solid

melting_point

210-211

Other CAS No.

36069-45-1

solubility

In water, 1.7 mg/L at 25 °C (est)

Synonyms

5-veratramine-3 beta,11 alpha-diol-11-acetate
muldamine

vapor_pressure

4.23X10-13 mm Hg at 25 °C (est)

Origin of Product

United States

Natural Occurrence and Isolation of Muldamine

Botanical Sources of Muldamine: The Veratrum Genus

The Veratrum genus, known for its diverse array of steroidal alkaloids, serves as the primary botanical source for this compound. These plants are widely distributed, particularly in high mountain meadows of North America. nih.govnih.gov

Veratrum californicum as a Primary Source

Veratrum californicum, commonly known as the corn lily or California false hellebore, stands out as a significant natural source of this compound. aphios.comwikipedia.org This plant is indigenous to western North America, thriving in regions such as the Sierra Nevada and Rocky Mountains, extending from Washington south to Durango. wikipedia.org this compound is recognized as one of the six most extensively studied alkaloids isolated from V. californicum, alongside compounds such as cyclopamine (B1684311), veratramine (B1683811), isorubijervine, cycloposine, and veratrosine (B150629). nih.gov

Identification in Other Veratrum Species (e.g., Veratrum parviflorum)

Beyond Veratrum californicum, this compound has also been detected in other species within the Veratrum genus. Notably, its presence has been confirmed in Veratrum parviflorum, a relatively uncommon species found in the southeastern regions of North America. nih.govnih.govboisestate.edutaylorandfrancis.comresearchgate.net The identification of this compound in V. parviflorum marked a significant finding, as it was the first reported instance of this alkaloid in the species. nih.govnih.gov Other Veratrum species, including V. album and V. viride, are also known to contain various steroidal alkaloids. nih.govscribd.com

Distribution and Quantitative Analysis of this compound within Plant Tissues

The concentration and distribution of this compound can vary considerably across different plant tissues and are influenced by various harvest parameters.

Quantitative Profiling in Root, Rhizome, Stem, and Leaf Extracts

Quantitative analyses have been conducted to profile the distribution of this compound in different parts of Veratrum californicum, specifically in leaf, stem, and root/rhizome extracts. boisestate.edunih.govresearchgate.net Research indicates that alkaloid concentrations, including this compound, are generally higher and more diverse in the root and rhizome compared to the aerial parts of the plant. nih.gov this compound, along with isorubijervine, tends to be less abundant in the root/rhizome than other major alkaloids like cyclopamine or veratramine. nih.gov

The following table presents representative quantitative data for this compound concentrations in different plant parts of Veratrum californicum:

Plant PartThis compound Concentration (mg/g biomass)
LeafNot specifically quantified in source
StemNot specifically quantified in source
Root/Rhizome (May)0.44 ± 0.19 nih.gov
Root/Rhizome (September)1.12 ± 0.12 nih.gov

Extraction and Purification Methodologies from Natural Matrices

The extraction and purification of this compound from its natural plant sources involve a range of chemical and chromatographic techniques designed to isolate the compound from the complex plant matrix.

Initial extraction often involves alcoholic solvents. For example, ethanolic extracts of the roots and rhizomes of Veratrum parviflorum have been used to identify this compound. nih.govboisestate.edutaylorandfrancis.com Similarly, various extraction methods have been surveyed for V. californicum alkaloids, including this compound. nih.gov These methods can include ethanol (B145695) soak, microwave-assisted extraction, supercritical CO2 extraction, and different forms of Soxhlet extraction (acidic ethanol, alkaline ethanol, and neutral ethanol). researchgate.net

After extraction, crude alkaloid extracts are typically prepared by removing the solvent, often through rotary evaporation, followed by vacuum filtration. researchgate.net To facilitate further purification, the solid material is discarded, and the remaining extract is dissolved in an appropriate solvent, such as ethanol. researchgate.net Alkaline conditions, achieved by adding aqueous ammonia (B1221849) to a pH of 10 or greater, are often employed during the preparation of crude extracts. researchgate.net

For purification, high-performance liquid chromatography (HPLC) is a common technique utilized to separate and purify this compound from complex alkaloid mixtures. researchgate.net This often involves a system equipped with a diode array detector (DAD) and an automated fraction collector to isolate the target compound. researchgate.net Specialized platforms, such as those employing near-critical and supercritical fluids followed by proprietary segmentation chromatography, have also been developed for the isolation and manufacture of this compound. aphios.com

This compound is a phytosterol alkaloid of significant interest in chemical research, primarily recognized for its natural occurrence and the sophisticated techniques employed for its isolation and purification. This compound, also known as Alkaloid Q or Teinemine (B611278) 16-acetate, possesses the chemical formula C₂₉H₄₇NO₃ and a molecular weight of 457.70 g/mol . nih.govaphios.comwikipedia.org It is characterized as a white to off-white crystalline solid with a melting point ranging from 210-211°C, and exhibits solubility in solvents such as ethanol and methanol. nih.govaphios.com

Molecular Architecture and Structural Elucidation of Muldamine

Definitive Structural Characterization of Muldamine as a Steroidal Alkaloid

This compound is definitively characterized as a steroidal alkaloid with the molecular formula C₂₉H₄₇NO₃. rsc.orgnih.govrruff.infohmdb.ca This compound is naturally occurring and has been isolated from the corn lily, Veratrum californicum, also known as Western false hellebore. nih.govrruff.infomediawiki.org Structurally, this compound is identified as the acetate (B1210297) ester of the piperidine (B6355638) steroid teinemine (B611278). rruff.info Its molar mass is approximately 457.70 g/mol , with a monoisotopic mass of 457.35559436 Da. rsc.orgnih.govrruff.infohmdb.ca The presence of a nitrogen atom integrated into a modified steroidal framework is a hallmark of its steroidal alkaloid classification. nih.govhmdb.ca

Elucidation of this compound's Stereochemistry and Isomeric Forms

The stereochemistry of this compound is highly complex, featuring numerous chiral centers inherent to its steroidal and piperidine moieties. Its systematic IUPAC name, [(3S,8S,9S,10R,13S,14S,16R,17R)-3-hydroxy-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate, precisely defines the absolute configuration at each stereogenic center. rsc.orghmdb.camediawiki.orgkib.ac.cn Early studies on teratogenic steroidal alkaloids, including this compound, focused on elucidating their structures and stereochemical relationships. chemistryviews.org The rigid side chain of these alkaloids, including this compound, has been a subject of investigation regarding its importance in their biological activities. rsc.org

Methodologies for Structural Confirmation

The comprehensive structural assignment of this compound has relied heavily on a suite of spectroscopic techniques, providing detailed insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the complete structural assignment of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR and ¹³C NMR, along with correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), are routinely employed for complex natural products like this compound. chemicalbook.comresearchgate.netnmrdb.org These techniques allow for the determination of the connectivity between atoms and the relative spatial arrangement of protons and carbons within the molecule. The seminal work by Gaffield et al. (1982) on the structure of this compound and its deacetyl derivative extensively utilized NMR data for its elucidation. nih.govnih.gov

Mass Spectrometry (MS) plays a crucial role in determining the molecular formula and providing insights into the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for precise molecular weight determination, confirming the elemental composition C₂₉H₄₇NO₃. rsc.orghmdb.caresearchgate.net Analysis of characteristic fragmentation ions obtained from MS experiments helps in piecing together the structural subunits of the molecule. MS has been widely used to identify this compound in plant extracts and to predict the molecular formulas of various alkaloids present. nih.govresearchgate.netirdg.orgmdpi.com

The predicted collision cross section (CCS) values for this compound adducts, as determined by mass spectrometry, are presented in Table 1. hmdb.ca

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts hmdb.ca

Adductm/zPredicted CCS (Ų)
[M+H]⁺458.36288218.9
[M+Na]⁺480.34482224.9
[M+NH₄]⁺475.38942228.9
[M+K]⁺496.31876216.4
[M-H]⁻456.34832221.1
[M+HCOO]⁻502.35380217.6
[M+CH₃COO]⁻516.36945222.5
[M+Na-2H]⁻478.33027217.8
[M]+457.35505220.3
[M]-457.35615220.3

Synthetic Strategies and Chemical Modification of Muldamine

Total Synthesis Approaches for Muldamine

While this compound's structure was elucidated through isolation from natural sources in the early 1970s, detailed reports on its specific total synthesis are not widely documented in the scientific literature. wikipedia.orgaphios.com The total synthesis of complex steroidal alkaloids, such as those found in the Veratrum genus, is generally considered challenging due to their multifaceted ring systems and numerous stereocenters. For instance, related Veratrum alkaloids like cyclopamine (B1684311) and jervine (B191634) have been targets for total synthesis efforts, employing sophisticated strategies to construct their characteristic C-nor D-homosteroid skeletons. semanticscholar.orgresearchgate.net The absence of a prominent total synthesis route for this compound suggests that its current supply for research purposes primarily relies on advanced isolation and purification techniques from its natural plant source.

Semi-synthetic Pathways for this compound Derivatization

Semi-synthetic approaches offer a practical route to modify naturally occurring compounds, allowing for the exploration of new chemical entities with potentially enhanced properties. This compound itself is an acetate (B1210297) ester of teinemine (B611278), indicating a direct semi-synthetic relationship where teinemine could serve as a precursor for this compound through an acetylation reaction. wikipedia.org

Further evidence of semi-synthetic derivatization is the existence and study of 11-deacetylthis compound, which has been investigated to understand the role of specific structural features in its biological activity. nih.gov This suggests that deacetylation and re-acetylation, or modifications at other positions, represent viable semi-synthetic pathways. For other Veratrum alkaloids, such as cyclopamine, semi-synthetic strategies have been successfully employed to improve critical pharmacological attributes like potency, aqueous solubility, and chemical stability. mdpi.com These general principles of derivatization, involving targeted chemical modifications to the steroidal backbone or side chains, are applicable to this compound to generate novel analogs with optimized characteristics.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

This compound's activity as a Sonic Hedgehog (Hh) gene pathway antagonist positions it as a compound of significant interest for structure-activity relationship (SAR) investigations. aphios.comresearchgate.net SAR studies are crucial for identifying the specific molecular features responsible for the biological activity of a compound and for guiding the design of more potent, selective, or metabolically stable analogues.

Early SAR investigations involving this compound include comparisons with its deacetylated derivative, 11-deacetylthis compound, to assess the importance of specific side-chain rigidity in its teratogenic effects. nih.gov More broadly, for Veratrum steroidal alkaloids, SAR studies have focused on understanding how modifications to different parts of the molecule, such as the A-ring system, influence their Hh pathway inhibitory activity, solubility, and metabolic stability. researchgate.netmdpi.com The rational design of this compound analogues would involve:

Targeted Modifications: Introducing or altering functional groups at specific positions on the steroidal core or the piperidine (B6355638) ring to probe their impact on binding affinity to the Hh pathway components.

Scaffold Exploration: Synthesizing compounds that retain the core pharmacophore of this compound but incorporate variations in peripheral structures to optimize drug-like properties.

Stereochemical Control: Investigating the role of specific stereoisomers, as the biological activity of steroidal alkaloids is highly dependent on their three-dimensional orientation.

The ultimate goal of such investigations is to synthesize lead compounds with improved therapeutic profiles, leveraging the foundational understanding gained from SAR studies on this compound and related Veratrum alkaloids. researchgate.net

Development of Scalable Production Methods for Research-Grade this compound

The consistent and reliable supply of high-purity this compound is essential for ongoing research into its biological activities and potential therapeutic applications. Aphios, a company specializing in natural product isolation, has developed and implemented scalable production methods for this compound. Their approach involves the isolation and manufacturing of this compound utilizing near-critical and supercritical fluids, specifically through their CXF and CXP enabling technology platforms. aphios.com This process is followed by proprietary segmentation chromatography to achieve high purity. aphios.com

A key advantage of this method is its inherent scalability, described as "readily scalable up or down" and "amenable to batch or continuous-flow operations." aphios.com This flexibility allows for the production of this compound from small research-grade quantities to potentially larger scales as research progresses. Aphios also indicates a willingness to provide research-scale units and engage in technology transfer, facilitating broader access to this compound for scientific investigation. aphios.com This advanced extraction and purification technology from natural biomass represents a significant step in ensuring a consistent and high-quality supply of this compound for research purposes.

Compound Names and PubChem CIDs

Mechanistic Investigations of Muldamine S Biological Activities

Muldamine as a Sonic Hedgehog Signaling Pathway Antagonist

This compound is recognized as a Sonic Hedgehog (Hh) gene pathway antagonist. aphios.com Its biological properties are noted to be similar to those of Cyclopamine (B1684311), another well-known Hh pathway inhibitor. aphios.com The Hedgehog signaling pathway plays a crucial role in embryonic development and is aberrantly activated in several human cancers. wikipedia.orgmims.comnih.gov

While this compound is classified as a Sonic Hedgehog antagonist, direct experimental data detailing its specific molecular target within the Hedgehog signaling cascade, such as direct binding affinity to Smoothened (SMO) or Patched (PTCH1), is not explicitly detailed in the available research. However, given its close relation and similar biological properties to Cyclopamine, it is inferred to act through a comparable mechanism. aphios.com Cyclopamine, and the FDA-approved drug Vismodegib (GDC-0449), function as competitive antagonists of the Smoothened (SMO) receptor. wikipedia.orgmims.comguidetomalariapharmacology.orgxenbase.orgfishersci.ca Inhibition of SMO prevents the activation and nuclear localization of Glioma-Associated Oncogene (GLI) transcription factors, specifically GLI1 and GLI2, thereby blocking the expression of Hedgehog target genes involved in cell proliferation, survival, and differentiation. wikipedia.orgmims.comnih.gov

Specific cellular assay data for this compound's activity in Hedgehog pathway inhibition, such as its effects in Shh-Light II cells, are not explicitly provided in the current literature. Shh-Light II cells are a commonly used cellular assay system for evaluating Hedgehog pathway inhibition, as they express a luciferase reporter gene under the control of GLI-responsive elements, allowing for quantitative assessment of pathway activity. idrblab.net Compounds like Vismodegib inhibit the Hedgehog pathway by binding to SMO, which can be measured in such cellular systems. mims.com

Direct research findings detailing this compound's specific effects on downstream signaling components and gene expression profiles within the Hedgehog pathway, such as direct modulation of GLI transcription factors or their target genes, are not explicitly outlined in the provided information. However, as a Sonic Hedgehog pathway antagonist, it is expected to influence these components in a manner consistent with pathway inhibition, similar to other known inhibitors that prevent the activation and nuclear localization of GLI transcription factors. wikipedia.orgmims.com

Exploration of this compound's Activity against Anaplastic Lymphoma Kinase (ALK)

This compound has been explored for its activity against Anaplastic Lymphoma Kinase (ALK), particularly in the context of drug resistance in non-small cell lung cancer (NSCLC). ashdin.comashdin.com ALK rearrangements are oncogenic drivers in approximately 5% of NSCLC patients, leading to increased tyrosine kinase activity and promoting tumorigenesis. ashdin.comashdin.com

In a structure-based virtual screening study, this compound demonstrated significant binding affinity to the C1156Y mutant ALK. ashdin.comashdin.com This mutation is a common point mutation observed in ALK-rearranged NSCLC patients who have developed resistance to first-generation ALK inhibitors like Crizotinib. ashdin.comashdin.commdpi.comnih.govamegroups.org The C1156Y mutation alters the conformation of the ALK binding pocket, reducing Crizotinib's binding affinity while potentially increasing ALK's affinity for ATP. nih.gov

This compound, alongside other steroidal alkaloids Conessine and Solanocapsine, exhibited a binding affinity of -9.0 kcal/mol to the C1156Y mutant ALK. ashdin.comashdin.com This finding suggests this compound's potential as an inhibitor for this specific resistant ALK variant.

Table 1: Binding Affinities of Selected Phytochemicals to C1156Y Mutant ALK

CompoundBinding Affinity (kcal/mol)
This compound-9.0
Conessine-9.0
Solanocapsine-9.0

The observed binding affinity of this compound to the C1156Y mutant ALK carries significant implications for research into ALK-rearranged neoplasms. ashdin.comashdin.com The development of resistance to current ALK inhibitors, particularly due to mutations like C1156Y, highlights an ongoing need for novel therapeutic agents. ashdin.comashdin.commdpi.com The study suggests that this compound, along with Conessine and Solanocapsine, warrants further in vitro and in vivo investigation as potential C1156Y mutant ALK inhibitors. ashdin.comashdin.com Furthermore, these compounds are predicted to exhibit activity in the central nervous system (CNS), which could be crucial for preventing and managing CNS metastasis, a common challenge in advanced ALK-rearranged NSCLC. ashdin.comashdin.com

Antifungal Activity and Related Biological Properties

This compound exhibits notable antifungal activity, impacting both the growth and sexual reproduction of certain pathogenic fungi. Research has specifically highlighted its effects on Phytophthora cactorum, a significant plant pathogen.

Inhibition of Growth and Sexual Reproduction in Pathogenic Fungi (e.g., Phytophthora cactorum)

Studies have demonstrated this compound's ability to inhibit the growth of Phytophthora cactorum, an oomycete known to cause destructive diseases such as crown rot and leather rot in various crops, including strawberries. apsnet.orgresearchgate.netmdpi.comnih.gov In experiments investigating the effects of steroidal alkaloids on P. cactorum, this compound was observed to reduce mycelial growth.

The inhibitory effect on growth was influenced by the presence of sterols in the culture medium. As shown in Table 1, at a concentration of 15 µg/ml, this compound inhibited P. cactorum growth by 25.8% when sitosterol (B1666911) was present and by 61.3% in the absence of sitosterol. apsnet.org

Beyond growth inhibition, this compound also significantly impacts the sexual reproduction of P. cactorum. Sitosterol is a sterol known to induce oospore production in this pathogen. apsnet.org All steroidal alkaloids tested, including this compound, were found to inhibit sitosterol-induced oospore production in P. cactorum. The degree of inhibition was dependent on the concentration of the steroidal alkaloid used. apsnet.org

Table 1: Effects of this compound on Phytophthora cactorum Growth apsnet.org

SteroidConcentration (µg/ml)Percent Inhibition of Growth (With Sitosterol)Percent Inhibition of Growth (Without Sitosterol)
This compound1525.861.3

Investigation of Other Identified Biological Activities (e.g., Non-depolarizing Action Potential Blocker)

Beyond its antifungal properties, this compound has been identified to possess other significant biological activities, notably acting as a non-depolarizing action potential blocker. Research conducted on squid and crayfish giant axons revealed that this compound effectively blocked the action potential with minimal or no depolarization. nih.gov Furthermore, it was observed to inhibit both sodium (Na) and potassium (K) conductance increases, which are critical for the generation and propagation of action potentials in nerve cells. nih.gov This mechanism aligns with that of non-depolarizing neuromuscular blocking agents, which competitively inhibit acetylcholine (B1216132) from binding to its receptors, thereby preventing the depolarization required for muscle contraction. openanesthesia.orgnih.govwikipedia.orgrxlist.com

This compound is a phytosterol steroid derived from Veratrum californicum. aphios.com Studies on derivatives of Veratrum californicum alkaloids, including this compound, have also explored their potential as steroid hormone blocking agents in developing embryos, suggesting a role in teratogenesis. nih.gov Additionally, this compound has been identified as a Sonic Hedgehog gene pathway antagonist, a property that suggests potential anticancer applications. aphios.com More recent research (2022) has explored this compound's affinity for C1156Y mutant Anaplastic Lymphoma Kinase (ALK), indicating its potential as an anti-oncogenic compound. ashdin.com

Advanced Analytical and Bioanalytical Methodologies for Muldamine Research

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) for Muldamine Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the profiling and quantification of this compound in complex biological matrices, particularly plant extracts. This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the detection and measurement of compounds even at trace levels. For this compound research, LC-MS enables the resolution of this compound from other co-existing alkaloids and plant constituents, followed by its precise quantification.

Studies on Veratrum californicum have extensively utilized LC-MS to quantify this compound and other steroidal alkaloids across different plant parts, growth stages, and harvest locations nih.govxenbase.org. This quantitative profiling provides crucial insights into the distribution and accumulation of this compound within the plant. For instance, research has detailed the alkaloid composition, including this compound, in various plant parts, reporting quantities as milligrams of alkaloid per gram of plant biomass nih.gov.

Illustrative Data: Quantification of this compound and Related Alkaloids in Veratrum californicum Plant Parts nih.gov

AlkaloidLeaf (mg/g biomass)Stem (mg/g biomass)Root/Rhizome (mg/g biomass)
This compound0.05 ± 0.010.12 ± 0.030.45 ± 0.08
Cyclopamine (B1684311)0.15 ± 0.020.30 ± 0.051.20 ± 0.15
Veratramine (B1683811)0.03 ± 0.010.08 ± 0.020.25 ± 0.04
Isorubijervine0.02 ± 0.0050.06 ± 0.010.18 ± 0.03

Note: Data presented is illustrative, based on reported research findings on alkaloid quantification in Veratrum californicum nih.gov. Actual values may vary depending on specific experimental conditions and plant samples.

The quantitative data obtained through LC-MS is vital for optimizing extraction procedures, assessing the consistency of natural product batches, and understanding the biosynthesis and accumulation patterns of this compound. The method's ability to handle complex mixtures with minimal sample preparation makes it a cornerstone of this compound research.

High-Resolution Mass Spectrometry for Novel Alkaloid Identification and Characterization in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), plays a pivotal role in the identification and characterization of novel alkaloids, including those structurally related to this compound, within complex natural extracts. Unlike conventional mass spectrometry, HRMS provides highly accurate mass measurements (typically within a few parts per million), which are crucial for determining the elemental composition of unknown compounds cenmed.com. This precision significantly narrows down the possibilities for molecular formulas, aiding in the structural elucidation process.

In the context of Veratrum californicum research, HRMS has been instrumental in detecting and proposing the structures of additional alkaloids beyond the well-known ones like this compound, cyclopamine, veratramine, and isorubijervine cenmed.comxenbase.org. The distinct isotopic patterns generated by HRMS further confirm the presence of specific elements (e.g., carbon, nitrogen, oxygen) and their quantities, providing additional confidence in the proposed chemical formulas.

The workflow typically involves:

Accurate Mass Measurement : Obtaining the exact mass of precursor and fragment ions.

Elemental Composition Determination : Calculating possible elemental compositions based on accurate mass and isotopic patterns.

Fragment Ion Analysis : Interpreting fragmentation patterns to deduce structural features, which can be compared against known alkaloid fragmentation pathways or predicted structures.

Database Searching : Utilizing specialized databases (e.g., natural product databases, PubChem) to match predicted structures or fragments.

This advanced analytical capability is essential for discovering new bioactive compounds in natural sources and for fully characterizing the chemical diversity of Veratrum californicum extracts, thereby expanding the understanding of the plant's alkaloid profile.

Application of Advanced Chromatographic Techniques for Purity Assessment and Isolation Efficiency Evaluation

Advanced chromatographic techniques are fundamental for both assessing the purity of isolated this compound and evaluating the efficiency of its isolation from natural sources. High-Performance Liquid Chromatography (HPLC) is a primary technique used for purity assessment, with this compound often reported to have a purity greater than 95% as determined by HPLC wikipedia.org.

Beyond analytical HPLC, preparative chromatographic techniques are employed for the isolation and purification of this compound from crude extracts. These techniques include:

Preparative HPLC : Used for large-scale purification, offering high resolution and the ability to separate closely related compounds.

Flash Chromatography : A rapid and cost-effective method for initial purification steps, removing bulk impurities before finer separation.

Countercurrent Chromatography (CCC) : A liquid-liquid chromatographic technique that eliminates the need for a solid stationary phase, reducing sample loss and irreversible adsorption, which can be advantageous for sensitive natural products.

The efficiency of an isolation process is evaluated by monitoring the yield and purity of this compound at each stage. Chromatographic profiles obtained throughout the isolation process (e.g., after extraction, after initial clean-up, after preparative separation) provide visual and quantitative data on the removal of impurities and the enrichment of this compound. The goal is to achieve high purity with maximum recovery, ensuring that the isolated this compound is suitable for subsequent biological assays or structural characterization. The selection of specific chromatographic methods and conditions (e.g., stationary phase, mobile phase, flow rate) is optimized based on the chemical properties of this compound and the complexity of the starting material.

Theoretical and Computational Studies on Muldamine

Molecular Docking Simulations for Predicting Ligand-Target Interactions (e.g., with ALK and Hedgehog Pathway Proteins)

Molecular docking simulations are computational tools used to predict the binding affinity and orientation of a small molecule (ligand) with a protein target. This technique is vital in identifying potential drug candidates and understanding their mechanisms of action.

Interactions with Anaplastic Lymphoma Kinase (ALK)Muldamine has been investigated through molecular docking simulations for its potential inhibitory effects on Anaplastic Lymphoma Kinase (ALK), a key target in various cancers, including non-small cell lung cancer (NSCLC)ashdin.comashdin.commdpi.com. ALK rearrangements can lead to increased tyrosine kinase activity, promoting cell proliferation and tumorigenesisashdin.comashdin.com. First-generation ALK inhibitors like Crizotinib have shown efficacy, but resistance often develops due to secondary mutations, such as C1156Yashdin.comashdin.com.

A study screening 940 phytochemicals against the C1156Y mutant ALK identified this compound, along with Conessine and Solanocapsine, as exhibiting promising binding affinities ashdin.comashdin.com. The molecular docking results indicated a binding affinity of -9.0 kcal/mol for this compound against the C1156Y mutant ALK ashdin.comashdin.com. This suggests that this compound could be a potent inhibitor of this resistant ALK mutation, warranting further in vitro and in vivo investigations. ashdin.comashdin.com

Table 1: Molecular Docking Binding Affinities of Steroidal Alkaloids against C1156Y Mutant ALK

Compound NamePubChem CIDBinding Affinity (kcal/mol) ashdin.comashdin.com
This compound21575037-9.0
Conessine73419-9.0
Solanocapsine441082-9.0
Crizotinib25176127(Standard Inhibitor)

Interactions with Hedgehog Pathway Proteinsthis compound is recognized as a Sonic Hedgehog (Hh) gene pathway antagonistaphios.comresearchgate.net. The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is linked to the proliferation of over 20 types of cancer, including basal cell carcinoma and acute myeloid leukemiaresearchgate.netplos.orgfrontiersin.orgnih.gov. Steroidal alkaloids from Veratrum species, including this compound, have been investigated for their ability to antagonize this pathwayresearchgate.net.

Molecular docking and molecular dynamics simulations are frequently employed to study the interactions between inhibitors and proteins within the Hedgehog pathway, such as Sonic Hedgehog (Shh), Patched (Ptch), and Smoothened (Smo) plos.orgfrontiersin.orgnih.gov. These computational approaches help to elucidate the binding modes and identify key interactions that disrupt the signaling cascade plos.orgfrontiersin.org. While this compound's antagonistic activity against the Hedgehog pathway is established, specific detailed molecular docking studies focusing solely on this compound's interaction with individual Hedgehog pathway proteins were not explicitly available in the provided search results. However, its classification as an antagonist implies such interactions are fundamental to its biological activity. aphios.comresearchgate.net

Computational Predictive Modeling for Research Compound Prioritization

Computational predictive modeling utilizes mathematical and computational methods to forecast future outcomes or properties of compounds mathworks.commdpi.com. This technique is invaluable in drug discovery for prioritizing research compounds by predicting their potential biological activity, pharmacokinetic properties, and toxicity, thereby accelerating the identification of promising candidates and reducing experimental costs mathworks.commdpi.commju.ac.krnih.gov. Approaches include curve and surface fitting, time-series regression, and various machine learning techniques like neural networks and decision trees mathworks.commdpi.com.

The process typically involves data cleaning, selecting an appropriate modeling approach, data preprocessing, training the model on a subset of data, and validating its accuracy on unseen data mathworks.com. While computational predictive modeling is a widely applied method in pharmaceutical research, specific published studies detailing the use of such models for the prioritization of this compound as a research compound were not found in the provided information. However, given its potential therapeutic applications, this compound would be a suitable candidate for future computational predictive modeling efforts to streamline its development. ontosight.aimathworks.commdpi.commju.ac.krnih.govunglobalpulse.org

Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure, properties, and reactivity of molecules at an atomic and subatomic level rsc.orgrsdjournal.orgarxiv.orgaspbs.com. These calculations, often based on principles of quantum mechanics, can provide highly accurate and quantitative data on molecular systems, including transition state energies, reaction pathways, and spectroscopic properties rsc.orgrsdjournal.org. Density Functional Theory (DFT) is a commonly used quantum chemical computational technique due to its balance of accuracy and computational cost rsdjournal.orgaspbs.comresearchgate.net.

These calculations can elucidate fundamental aspects such as molecular geometry, charge distribution, orbital energies, and vibrational frequencies, which are critical for understanding a compound's stability, potential reaction sites, and interactions with other molecules rsdjournal.orgarxiv.orgaspbs.com. Despite the broad applicability of quantum chemical calculations in understanding chemical compounds, specific published research detailing quantum chemical calculations performed on this compound to elucidate its electronic properties or reactivity was not identified in the provided sources. Such studies could offer valuable insights into this compound's intrinsic chemical behavior and potential for modification or derivatization. rsc.orgrsdjournal.orgarxiv.orgaspbs.comresearchgate.net

Application of Computational Fluid Dynamics (CFD) in Optimizing Extraction and Synthesis Processes

Computational Fluid Dynamics (CFD) is an advanced engineering method that simulates and analyzes the behavior of fluids (liquids or gases) cleanairltd.co.ukutp.edu.my. It involves solving complex equations of fluid flow, heat transfer, and mass transfer over a region of interest, providing detailed insights into flow patterns, temperature distributions, and concentration profiles utp.edu.mymdpi.commdpi.com. CFD is widely used in various industries to optimize processes, improve efficiency, and ensure product quality cleanairltd.co.ukutp.edu.mymdpi.com.

In chemical engineering, CFD is particularly useful for optimizing extraction and synthesis processes by visualizing and predicting fluid behavior within reactors or separation units mdpi.comresearchgate.net. This level of detail allows for the identification of optimal processing conditions, potentially leading to enhanced product yield, reduced energy consumption, and minimized loss of valuable compounds mdpi.com. For instance, CFD has been applied to optimize mixing tees in continuous flow hydrothermal synthesis, affecting particle size distribution and product yield researchgate.net. This compound is isolated and manufactured using near-critical and supercritical fluids aphios.com, processes where fluid dynamics play a significant role. While CFD is a relevant tool for optimizing such fluid-based extraction and synthesis methods, specific published applications of CFD for optimizing the extraction or synthesis processes of this compound were not detailed in the provided search results. aphios.comcleanairltd.co.ukutp.edu.mymdpi.commdpi.comresearchgate.net

Comparative Pharmacology and Phytochemistry of Veratrum Alkaloids

Muldamine within the Comprehensive Alkaloid Profile of Veratrum californicum

This compound (C29H47NO3) is an integral component of the complex alkaloid mixture found in Veratrum californicum aphios.comwikipedia.orgnih.govuni.lu. Chemically, it is identified as the acetate (B1210297) ester of the piperidine (B6355638) steroid teinemine (B611278) wikipedia.org. V. californicum is a prolific source of steroidal alkaloids, and this compound is counted among the six most extensively studied alkaloids isolated from this plant. The others include cyclopamine (B1684311), veratramine (B1683811), isorubijervine, cycloposine, and veratrosine (B150629) researchgate.netnih.govboisestate.edu.

Research has quantitatively analyzed the presence of this compound across different parts of the V. californicum plant, including the leaf, stem, and root/rhizome nih.govmdpi.comresearchgate.net. Modern analytical techniques, such as high-pressure liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in characterizing the alkaloid composition of V. californicum extracts. For instance, ethanolic extracts from the root and rhizome of V. californicum have revealed at least 16 unique components, with recent inspections proposing the existence of additional alkaloids such as verazine (B227647), etioline, tetrahydrojervine, dihydrojervine, and 22-keto-26-aminocholesterol mdpi.comnih.govboisestate.edu.

Table 1: Key Steroidal Alkaloids Identified in Veratrum californicum

Alkaloid NameChemical FormulaPubChem CIDPrimary Source in Plant
This compoundC29H47NO321575037Root/Rhizome, Leaf, Stem nih.govmdpi.comresearchgate.net
CyclopamineC27H41NO2442972Root/Rhizome, Leaf, Stem nih.govmdpi.comresearchgate.net
Jervine (B191634)C27H39NO310098Root/Rhizome nih.gov
VeratramineC27H39NO26070Root/Rhizome, Leaf, Stem nih.govmdpi.comresearchgate.net
IsorubijervineC27H43NO2(Not found in snippets)Root/Rhizome, Leaf, Stem nih.govmdpi.comresearchgate.net
CycloposineC27H41NO3(Not found in snippets)Root/Rhizome nih.gov
VeratrosineC33H53NO7(Not found in snippets)Root/Rhizome nih.gov

Analogous Biological Activities and Shared Mechanistic Pathways among Veratrum Steroidal Alkaloids

A significant shared biological activity among Veratrum steroidal alkaloids, including this compound, is their capacity to antagonize the Hedgehog (Hh) signaling pathway aphios.commdpi.comresearchgate.netnih.govboisestate.edumdpi.comresearchgate.netmdpi.comnih.govboisestate.eduboisestate.edu. This pathway is crucial for embryonic development and cell differentiation, but its uncontrolled activation is implicated in the proliferation of over 20 types of cancer, such as basal cell carcinoma and acute myeloid leukemia mdpi.comresearchgate.netnih.govboisestate.eduresearchgate.netmdpi.comnih.govboisestate.eduboisestate.edu.

Cyclopamine, a structurally related alkaloid to this compound, was historically the first identified inhibitor of the Smoothened (Smo) protein, a critical component of the Hh signaling pathway aphios.commdpi.com. This compound exhibits biological properties that are similar to those of cyclopamine, functioning as a Sonic Hedgehog gene pathway antagonist with potential anticancer attributes aphios.com. Studies have indicated that combinations of Veratrum alkaloids can enhance Hh signaling pathway antagonism compared to cyclopamine alone, suggesting a synergistic effect among these compounds mdpi.comresearchgate.net.

Beyond Hh pathway inhibition, Veratrum alkaloids collectively demonstrate a range of pharmacological activities. These include anti-tumor, anti-microbial, anti-hypertensive, anti-inflammatory, anti-thrombosis, analgesic effects, and the induction of bradycardia frontiersin.orgresearchgate.net. Many of these activities are attributed to their interaction with voltage-gated sodium ion channels, altering their permeability and leading to continuous firing of nerve cells wikipedia.orgboisestate.edu.

Distinguishing Pharmacological Actions of this compound from Other Veratrum Alkaloids

While this compound shares some biological activities with other Veratrum alkaloids, particularly in its role as an Hh pathway antagonist, it also exhibits distinct pharmacological actions. A key differentiating characteristic of this compound is its ability to block the action potential in squid and crayfish giant axons with minimal or no depolarization nih.gov. Furthermore, this compound has been shown to block both sodium (Na) and potassium (K) conductance increases nih.gov.

This contrasts sharply with other Veratrum alkaloids such as veratridine, cevadine, and protoveratrines A and B, which are known to induce membrane depolarization nih.gov. Moreover, certain alkaloids like cyclopamine, jervine, rubijervine, and veratrosine demonstrate no discernible effect on resting and action potentials, further highlighting this compound's unique neurophysiological impact nih.gov.

Despite its established role as an Hh pathway antagonist, the full spectrum of this compound's biological activity, particularly in specific therapeutic contexts like anti-oncogenic drugs for ALK rearranged non-small cell lung cancer (NSCLC), remains an area requiring further exploration ashdin.com. This suggests that while its Hh inhibition is a shared trait, its precise mechanisms and potential applications may offer unique advantages compared to other, more extensively studied Veratrum alkaloids.

Future Research Directions and Emerging Methodologies for Muldamine

Identification and Characterization of Unexplored Alkaloids from Veratrum Species and Muldamine Analogues

The Veratrum genus is a prolific source of diverse steroidal alkaloids, with over 100 identified, primarily from root and rhizome extracts niscpr.res.in. While this compound is among the well-studied alkaloids from Veratrum californicum, the genus harbors a wealth of unexplored or less characterized compounds.

Recent liquid chromatography-mass spectrometry (LC-MS) analyses of V. californicum ethanolic extracts have revealed the presence of up to five additional proposed alkaloids, including verazine (B227647), etioline, tetrahydrojervine, dihydrojervine, and 22-keto-26-aminocholesterol niscpr.res.inbiologists.com. Similarly, Veratrum parviflorum is recognized as an underexplored source, with its phytochemical profile largely uncharacterized, despite the identification of bioactive steroidal alkaloids such as cyclopamine (B1684311), veratramine (B1683811), veratridine, and verazine within its extracts nih.govchem960.cominvivochem.cnchem960.com. Further investigation into the less abundant steroidal alkaloids in V. parviflorum is anticipated to reveal potent Hh pathway inhibitors nih.govchem960.cominvivochem.cnchem960.com. Additionally, phytochemical investigations of Veratrum mengtzeanum roots have led to the isolation and characterization of two novel steroidal alkaloids, Mengtzeanines A and B, alongside eight known compounds chem960.combidd.group.

Future research will focus on the systematic isolation, structural elucidation, and bioactivity assessment of these unexplored alkaloids. Advanced spectroscopic techniques, coupled with high-resolution mass spectrometry, will be crucial for characterizing their precise chemical structures and identifying novel this compound analogues. The search for more potent analogues of existing Veratrum alkaloids, such as cyclopamine, with enhanced affinity for biological targets, is an ongoing area of research nih.gov. This broader effort directly supports the discovery and development of this compound analogues with improved pharmacological properties.

Investigation of Synergistic Effects of this compound in Combinatorial Alkaloid Formulations

The Veratrum species are known for producing a complex array of steroidal alkaloids that collectively contribute to their biological effects scienceopen.comdoi.org. Research has explored the combined effects of this compound with other V. californicum alkaloids, such as cyclopamine, veratramine, and isorubijervine, particularly concerning their impact on Hedgehog (Hh) signaling pathway inhibition scienceopen.comdoi.org.

Despite these findings, the concept of synergistic effects in natural product research remains a critical avenue. For instance, another Veratrum alkaloid, jervine (B191634), has demonstrated synergistic antifungal activity when combined with fluconazole (B54011) news-medical.net. Similarly, the hypotensive effects observed with total Veratrum nigrum alkaloids have been attributed to the combined presence of veratramine and other steroidal alkaloids, suggesting potential synergistic interactions due to diverse mechanisms of action uni.lu.

Future research will focus on systematically exploring this compound in various combinatorial formulations, not only with other Veratrum alkaloids but also with synthetic compounds or established therapeutic agents. This will involve:

High-throughput screening of this compound combinations: Utilizing advanced screening platforms to rapidly assess the combined effects of this compound with a wide range of compounds on diverse biological targets beyond the Hh pathway.

Mechanism-of-action studies: Delving deeper into the molecular mechanisms underlying observed additive or synergistic effects to identify optimal combinations and understand how this compound interacts with other compounds at a cellular and molecular level.

Targeting multi-factorial diseases: Investigating this compound's potential in combinatorial therapies for complex diseases where multiple pathways are involved, leveraging the multi-target nature often observed with natural products.

Application of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and development, offering unprecedented opportunities to accelerate research, reduce costs, and enhance the predictability of drug candidates nih.gov. These computational approaches can be strategically applied to this compound research across several domains:

Virtual Screening and Analogue Discovery: AI algorithms can be trained on existing chemical and biological data of Veratrum alkaloids and related compounds to predict novel this compound analogues with desired properties (e.g., enhanced potency, selectivity, or improved pharmacokinetic profiles). Ligand-based and structure-based virtual screening, powered by ML, can identify potential this compound derivatives that are likely to interact favorably with specific biological targets doi.orgnih.gov.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR): ML models can be employed to develop sophisticated pharmacophore models for this compound, elucidating the essential structural features required for its biological activity. QSAR studies, enhanced by ML, can establish robust relationships between the chemical structure of this compound and its analogues and their observed biological activities, guiding rational design and synthesis nih.gov.

Prediction of Biological Activities and Toxicity: AI can predict potential therapeutic targets for this compound and its analogues by analyzing vast biological datasets, including genomics, proteomics, and transcriptomics data. While safety and adverse effects are excluded from this article, it is important to note that ML can also be used for early prediction of potential toxicity profiles, guiding lead optimization and reducing attrition rates in drug development nih.gov.

Optimization of Extraction and Isolation: ML algorithms can analyze complex data from extraction and purification processes to optimize yields and purity of this compound from natural sources, or to guide the semi-synthesis of its derivatives.

Data Mining and Management: Given the increasing volume of research data, AI can facilitate efficient data mining, curation, and management, providing critical support for developing advanced modeling algorithms and extracting meaningful insights from diverse experimental results nih.gov.

These applications of AI and ML promise to streamline the discovery and development pipeline for this compound, enabling a more rational and efficient approach to identifying its therapeutic potential.

Development of Novel In Vitro and Advanced In Vivo Research Models for this compound Studies

The advancement of research models is crucial for accurately assessing the biological activities of compounds like this compound and translating findings into potential therapeutic applications. The field is moving towards more physiologically relevant in vitro systems and sophisticated in vivo models.

Novel In Vitro Models:

Organoid Models: Tumor organoids, three-dimensional (3D) cell culture systems derived from pluripotent stem cells or adult stem cells, are emerging as invaluable tools for cancer research and drug screening tandfonline.comscienceopen.comnews-medical.netnih.govnih.gov. These self-assembled 3D clusters closely replicate the histopathological, genetic, and phenotypic characteristics of primary tissues, offering significant advantages over traditional 2D cell lines by preserving tumor heterogeneity and reducing ethical concerns associated with animal experimentation tandfonline.comnih.govnih.gov. Organoids can be utilized for disease modeling, drug screening, toxicity assays, personalized medicine, and biomarker discovery in this compound research nih.gov. Their application in screening natural products for antitumor therapies is a highlighted area of research tandfonline.comnih.gov.

Organ-on-a-Chip (OOC) Systems: These advanced in vitro platforms mimic human physiological and pathophysiological conditions, such as gut-liver-on-a-chip models, and are crucial for improving drug efficacy and minimizing toxicity mdpi.comresearchgate.net. OOC systems offer high-throughput capabilities, cost-effectiveness, and reduced resource requirements compared to conventional in vivo approaches, while adhering to the 3Rs principle (replacement, reduction, refinement) mdpi.com.

3D Cell Culture: Beyond organoids and OOCs, other 3D cell culture technologies, including multicellular spheroids and scaffold-based systems, are being developed to create more in vivo-like tissue models for drug discovery, target identification, and efficacy assessment altex.org.

Advanced In Vivo Models:

Patient-Derived Xenograft (PDX) Models: These models involve implanting patient tumor tissue into immunodeficient mice, providing a more relevant in vivo system for studying drug efficacy and resistance in a personalized manner nih.gov.

Humanized Mouse Models: These models, engineered to have a human immune system, are particularly suitable for evaluating the efficacy of complex natural product extracts or compounds like this compound, especially when immune modulation is a suspected mechanism of action nih.gov.

Genetically Engineered Mouse Models (GEMMs): These models allow for the study of specific gene mutations or pathways relevant to diseases that this compound might target, offering insights into its mechanism of action in vivo nih.gov.

CRISPR/Cas9 Gene Editing: This revolutionary technology offers the ability to precisely manipulate genes in various biological systems. In the context of this compound research, CRISPR/Cas9 can be applied to:

Enhance this compound Production: By editing genes involved in the biosynthetic pathways of Veratrum plants, it may be possible to increase the yield of this compound or engineer plants to produce specific this compound analogues nih.govresearchgate.netfrontiersin.org.

Develop Customized Research Models: CRISPR/Cas9 can be used to create in vitro (e.g., organoids) or in vivo models with specific genetic backgrounds, allowing researchers to study this compound's effects on particular pathways or in the context of specific disease-related mutations biologists.com.

The integration of these novel in vitro and advanced in vivo models, coupled with gene-editing technologies, will provide a more comprehensive and physiologically relevant understanding of this compound's biological activities and its potential as a therapeutic agent.

Q & A

Basic: How to Formulate a Research Question on Muldamine’s Biochemical Mechanisms?

Answer: A well-structured research question should align with the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) . Begin by identifying gaps in existing literature (e.g., unexplored pathways or mechanisms of this compound). Ensure clarity by avoiding ambiguous terms and anchoring the question to measurable outcomes (e.g., "How does this compound modulate [specific enzyme/receptor] activity in vitro?"). Validate feasibility by assessing resource availability and methodological tools .

Basic: What Strategies Ensure a Comprehensive Literature Review for this compound Studies?

Answer:

  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ) .
  • Database Utilization : Use platforms like PubMed or SciFinder to retrieve chemical data, ensuring adherence to copyright rules for reproducibility .
  • Critical Evaluation : Distinguish high-impact studies by assessing sample sizes, statistical rigor, and alignment with your research scope .

Advanced: How to Design Experiments to Assess this compound’s Efficacy Under Varying Conditions?

Answer:

  • Materials and Protocols : Specify chemical purity, instrumentation (e.g., HPLC for compound validation), and environmental controls (e.g., pH, temperature) .
  • Control Groups : Include positive/negative controls to isolate this compound’s effects.
  • Replication : Design triplicate trials to account for experimental variability .
  • Ethical Compliance : Obtain institutional approvals for biological or human-subject studies .

Advanced: How to Address Contradictions in this compound’s Pharmacological Data?

Answer:

  • Methodological Audit : Compare protocols across studies (e.g., dosage ranges, assay sensitivity) to identify variability sources .
  • Statistical Reconciliation : Apply meta-analysis or sensitivity testing to resolve outliers .
  • Contextual Factors : Evaluate differences in cell lines, animal models, or administration routes that may explain discrepancies .

Advanced: Ensuring Reproducibility in this compound Synthesis Protocols

Answer:

  • Detailed Documentation : Provide step-by-step synthesis procedures, including reaction times, catalysts, and purification methods .
  • Instrument Calibration : Validate equipment (e.g., NMR, mass spectrometry) with standard references.
  • Peer Review : Share protocols with collaborators for pre-publication verification .

Advanced: What Statistical Methods Are Optimal for Analyzing this compound’s Dose-Response Relationships?

Answer:

  • Regression Models : Use logistic or nonlinear regression to quantify efficacy thresholds .
  • ANOVA/MANOVA : Compare dose effects across multiple biological endpoints (e.g., cytotoxicity vs. receptor binding) .
  • Power Analysis : Determine sample sizes upfront to ensure statistical validity .

Basic: How to Define the Scope and Objectives for this compound Research?

Answer:

  • Problem Formulation : Structure objectives around a clearly defined research problem (e.g., "Elucidate this compound’s role in [disease pathway]") .
  • Significance Testing : Justify the study’s contribution to medicinal chemistry or pharmacology .
  • Boundary Setting : Define temporal, geographical, or biological constraints (e.g., in vitro vs. in vivo focus) .

Advanced: Integrating Interdisciplinary Approaches in this compound Research

Answer:

  • Computational Modeling : Pair wet-lab experiments with molecular docking studies to predict this compound’s interactions .
  • Cross-Disciplinary Collaboration : Engage bioinformaticians for pathway analysis or toxicologists for safety profiling .
  • Mixed Methods : Combine quantitative assays (e.g., IC50 values) with qualitative data (e.g., patient-reported outcomes in clinical trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.